molecular formula C17H21N3O3 B14745269 N-[[(2E)-3,7-Dimethylocta-2,6-dienylidene]amino]-3-nitro-benzamide CAS No. 5257-84-1

N-[[(2E)-3,7-Dimethylocta-2,6-dienylidene]amino]-3-nitro-benzamide

Cat. No.: B14745269
CAS No.: 5257-84-1
M. Wt: 315.37 g/mol
InChI Key: ANXSEHNQUCVQGA-UHFFFAOYSA-N
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Description

N-[[(2E)-3,7-Dimethylocta-2,6-dienylidene]amino]-3-nitro-benzamide is a complex organic compound characterized by its unique structure, which includes a benzamide core substituted with a nitro group and an amino group linked to a dimethylocta-dienylidene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[(2E)-3,7-Dimethylocta-2,6-dienylidene]amino]-3-nitro-benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The nitro group is introduced through nitration reactions, while the amino group is added via amination reactions. The dimethylocta-dienylidene chain is then attached through a series of condensation reactions. Common reagents used in these reactions include nitric acid for nitration, amines for amination, and various catalysts to facilitate the condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of environmentally benign solvents and catalysts is often preferred to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[[(2E)-3,7-Dimethylocta-2,6-dienylidene]amino]-3-nitro-benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while oxidation can produce various oxidized forms of the compound .

Scientific Research Applications

N-[[(2E)-3,7-Dimethylocta-2,6-dienylidene]amino]-3-nitro-benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[[(2E)-3,7-Dimethylocta-2,6-dienylidene]amino]-3-nitro-benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • N-[[(2E)-3,7-Dimethylocta-2,6-dien-1-yl]cyclopropanecarboxamide
  • N-[[(2E)-3,7-Dimethylocta-2,6-dienylidene]amino]-2-(3,5-dimethylphenoxy)acetamide

Uniqueness

N-[[(2E)-3,7-Dimethylocta-2,6-dienylidene]amino]-3-nitro-benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

5257-84-1

Molecular Formula

C17H21N3O3

Molecular Weight

315.37 g/mol

IUPAC Name

N-(3,7-dimethylocta-2,6-dienylideneamino)-3-nitrobenzamide

InChI

InChI=1S/C17H21N3O3/c1-13(2)6-4-7-14(3)10-11-18-19-17(21)15-8-5-9-16(12-15)20(22)23/h5-6,8-12H,4,7H2,1-3H3,(H,19,21)

InChI Key

ANXSEHNQUCVQGA-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=CC=NNC(=O)C1=CC(=CC=C1)[N+](=O)[O-])C)C

Origin of Product

United States

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